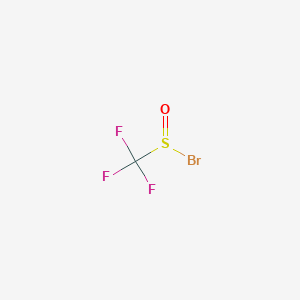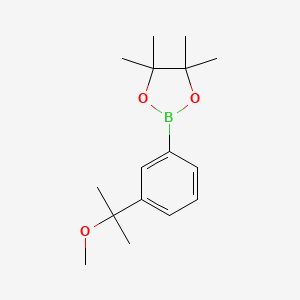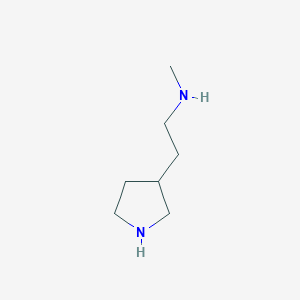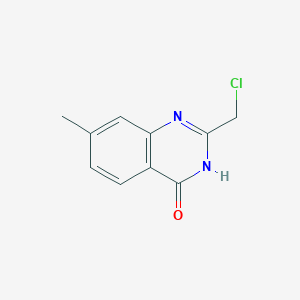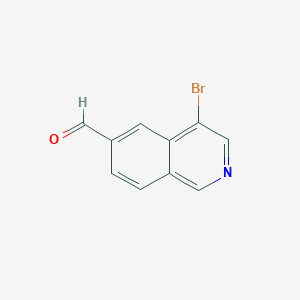![molecular formula C22H36S2 B13982077 2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
2,5-Dioctylthieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioctylthieno[3,2-b]thiophene is a compound with the molecular formula C22H36S2. It is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound containing sulfur atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioctylthieno[3,2-b]thiophene typically involves the alkylation of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioctylthieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Bromine in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dioctylthieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 2,5-Dioctylthieno[3,2-b]thiophene involves its interaction with molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. The compound’s ability to form π-conjugated systems enhances its conductivity and stability in electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
- 2,3-Dioctylthieno[3,4-b]pyrazine
- 2,6-Dioctylthieno2,3-fbenzothiole
- 3,7-Dioctylthieno2,3-fbenzothiole
Uniqueness
2,5-Dioctylthieno[3,2-b]thiophene stands out due to its specific electronic properties and stability, making it particularly suitable for applications in organic electronics. Its long alkyl chains provide solubility in organic solvents, facilitating its processing and integration into various devices .
Eigenschaften
Molekularformel |
C22H36S2 |
|---|---|
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
2,5-dioctylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C22H36S2/c1-3-5-7-9-11-13-15-19-17-21-22(23-19)18-20(24-21)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
FADMUUZWZGWNSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(S1)C=C(S2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
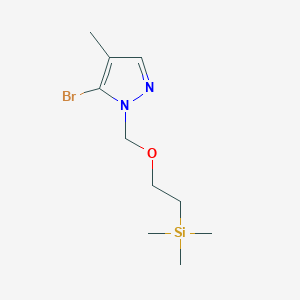


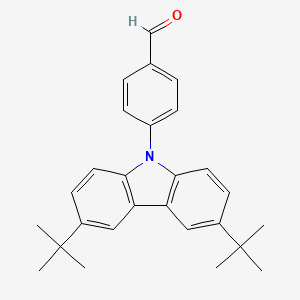

![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
